N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine
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Overview
Description
N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine is a chemical compound with the molecular formula C24H36N2O2S. This compound is known for its unique structure, which includes a sulfonyl group attached to a phenyl ring, an amine group, and a long dodecyl chain. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine typically involves the reaction of 4-aminobenzenesulfonyl chloride with N-dodecylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine involves its interaction with biological membranes. The long dodecyl chain allows it to insert into lipid bilayers, while the sulfonyl and amine groups can form hydrogen bonds and ionic interactions with membrane proteins and lipids. This can affect membrane fluidity and permeability, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-methylamine
- N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-ethylamine
- N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-octylamine
Uniqueness
N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine is unique due to its long dodecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in studies involving membrane interactions and in applications requiring compounds with both hydrophilic and hydrophobic characteristics.
Properties
CAS No. |
6288-43-3 |
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Molecular Formula |
C24H36N2O2S |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
4-[4-(dodecylamino)phenyl]sulfonylaniline |
InChI |
InChI=1S/C24H36N2O2S/c1-2-3-4-5-6-7-8-9-10-11-20-26-22-14-18-24(19-15-22)29(27,28)23-16-12-21(25)13-17-23/h12-19,26H,2-11,20,25H2,1H3 |
InChI Key |
KAHCDTLJRJPAEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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